molecular formula C19H18N2O3 B14864764 1-(4-Methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

1-(4-Methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B14864764
M. Wt: 322.4 g/mol
InChI Key: MBAMIDWPIIWJDE-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a pyrazole ring substituted with a 4-methylbenzyl group and a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions One common synthetic route involves the condensation of 4-methylbenzyl hydrazine with 4-methoxybenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(4-Methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 1-(4-Methylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
  • 1-(4-Methylbenzyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-(4-Methylbenzyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of both 4-methylbenzyl and 4-methoxyphenyl groups, which can impart distinct chemical and biological properties. The methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C19H18N2O3/c1-13-3-5-14(6-4-13)12-21-18(19(22)23)11-17(20-21)15-7-9-16(24-2)10-8-15/h3-11H,12H2,1-2H3,(H,22,23)

InChI Key

MBAMIDWPIIWJDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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